

Technical Guide: Structural Elucidation and Isolation of Cimicifugoside H-2[1]

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Compound of Interest

Compound Name: Cimicifugoside H2

Cat. No.: B12102539

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Executive Summary

Cimicifugoside H-2 (CAS: 161097-77-4) is a 9,19-cycloartane triterpenoid glycoside isolated primarily from the rhizomes of *Cimicifuga foetida* and *Cimicifuga racemosa* (Black Cohosh).[1][2] Pharmacologically, it functions as a potential inhibitor of the NF- κ B pathway by targeting IKK α , making it a scaffold of interest for anti-inflammatory and osteoclast-inhibition therapeutics.

Structurally, H-2 is the hydration product of its precursor, Cimicifugoside H-1. While H-1 contains a 24,25-epoxide moiety in its side chain, H-2 is characterized by a vicinal 24,25-diol functionality. This guide provides the definitive structural data, NMR interpretation, and isolation workflows required for its identification and development.

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

Property	Specification
Chemical Name	Cimicifugoside H-2
IUPAC Name	(3 β ,23R,24S)-3-(β -D-xylopyranosyloxy)-24,25-dihydroxy-9,19-cycloartan-23-one (Representative)
Molecular Formula	C ₃₅ H ₅₄ O ₁₀
Molecular Weight	634.80 g/mol
Skeleton Class	9,19-Cycloartane Triterpenoid
Glycone	-D-Xylopyranose
Aglycone Feature	24,25-dihydroxy-23-one side chain
Solubility	Soluble in DMSO, Pyridine, Methanol; Sparingly soluble in water
Appearance	White amorphous powder

Structural Elucidation

The identification of Cimicifugoside H-2 relies on distinguishing its side-chain oxidation state from related congeners (H-1). The core cycloartane skeleton is conserved, characterized by the unique cyclopropane ring at C-9/C-19.

Mass Spectrometry (MS)

- ESI-MS (Positive Mode): Displays a molecular ion peak at m/z 657.8, consistent with the formula C₃₅H₅₄O₁₀.
- Key Fragmentation: Loss of 132 Da (xylose moiety) yields the aglycone fragment at m/z 502.

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of structure is the ¹H and ¹³C NMR data. The conversion of the H-1 epoxide to the H-2 diol results in a diagnostic downfield shift of side-chain carbons and protons.

Diagnostic ^1H NMR Signals (500 MHz, Pyridine- d_5)

Position	Proton (ppm)	Multiplicity (Hz)	Structural Assignment
H-19	0.35 & 0.58	d,	Cyclopropane methylene (Characteristic of Cycloartanes)
H-3	3.45	dd	Axially oriented proton at glycosylation site
H-1'	4.85	d,	Anomeric proton of -D-xylose
H-24	4.62	s	Methine adjacent to ketone & hydroxyl (Diagnostic for H-2)
Me-26, 27	1.55, 1.60	s	Gem-dimethyls at C-25 (adjacent to OH)
Me-21	1.05	d,	Methyl on side-chain C-20

Diagnostic ^{13}C NMR Signals (125 MHz, Pyridine- d_5)

Position	Carbon (ppm)	Type	Interpretation
C-23	212.5	C=O	Side chain ketone
C-24	80.1	CH-OH	Hydroxymethine (Shifted from ~60 ppm in H-1 epoxide)
C-25	74.2	C-OH	Quaternary carbon with -OH
C-19	29.8	CH ₂	Cyclopropane ring carbon
C-1'	107.2	CH	Anomeric carbon (Xylose)
C-3	88.5	CH	Glycosylated position

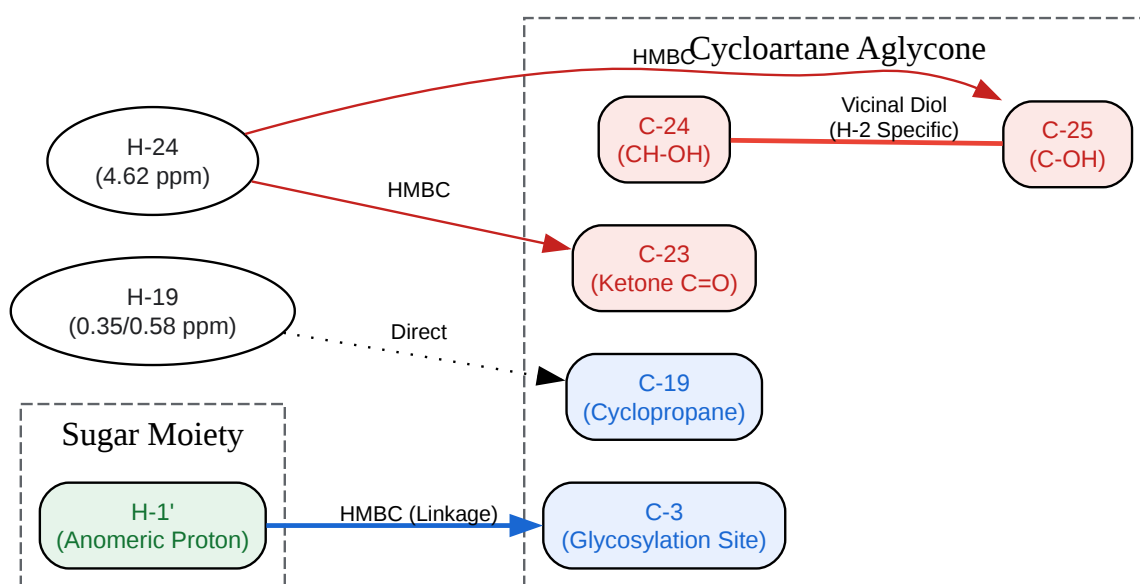
Structural Logic & Connectivity

The structure is validated by the following correlations:

- HMBC (Heteronuclear Multiple Bond Correlation):
 - H-1' (Sugar) correlates to C-3 (Aglycone), confirming the glycosidic linkage.
 - H-24 correlates to C-23 (Ketone) and C-25 (Quaternary), confirming the -hydroxy ketone motif.
 - H-19 (Cyclopropane) correlates to C-1, C-5, C-8, C-10, establishing the 9,19-cycloartane core.
- H-1 vs. H-2 Distinction: H-1 possesses a 24,25-epoxide. In H-2, the epoxide ring opening (hydrolysis) results in the appearance of two hydroxyl groups at C-24 and C-25, shifting the C-24 signal downfield and removing the strained epoxide character.

Visualization: Structural Connectivity

The following diagram illustrates the key HMBC correlations used to assemble the Cimicifugoside H-2 structure.



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Caption: HMBC correlations confirming the glycosidic linkage and the 24,25-dihydroxy-23-one side chain specific to Cimicifugoside H-2.

Isolation & Purification Protocol

Cimicifugoside H-2 is often a minor constituent or an artifact of H-1 hydrolysis. The following protocol ensures the isolation of H-2 from Cimicifuga rhizomes while preventing degradation.

Extraction Workflow[9]

- Plant Material: Dried rhizomes of Cimicifuga foetida or C. racemosa.[3]
- Solvent Extraction: Reflux with 95% Ethanol (EtOH) for 3 cycles (2h each).
- Concentration: Evaporate solvent under reduced pressure (

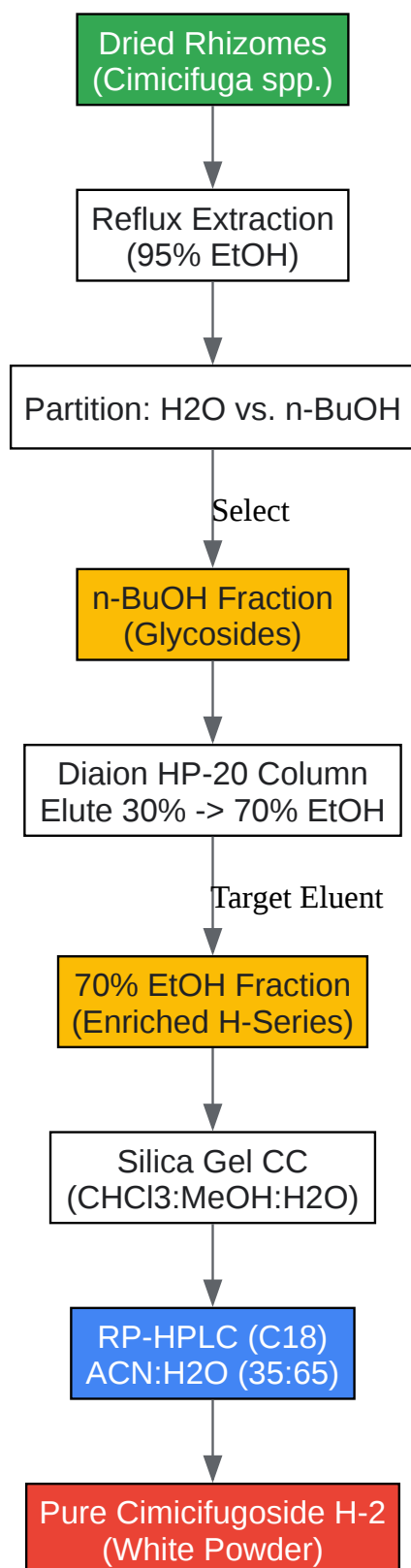
C) to yield crude extract.

Fractionation & Purification[10]

- Liquid-Liquid Partition:
 - Suspend crude extract in water.
 - Partition sequentially with Petroleum Ether (remove lipids)
Ethyl Acetate (remove low polarity aglycones)
n-Butanol (Target Fraction).
 - Collect the n-BuOH layer; this contains the saponins/glycosides.
- Diaion HP-20 Column Chromatography:
 - Load BuOH fraction onto HP-20 resin.
 - Elute with H₂O
30% EtOH
70% EtOH
95% EtOH.
 - Target: The 70% EtOH fraction typically contains the cimicifugoside H series.
- Silica Gel Chromatography:
 - Mobile Phase: CHCl₃ : MeOH : H₂O (gradient from 10:1:0.1 to 7:3:0.5).
 - Monitor by TLC (Spray with 10% H₂SO₄/EtOH and heat; spots turn purple/black).
- Reversed-Phase HPLC (Final Purification):
 - Column: C18 (ODS) semi-preparative column (e.g., 5 m, 250 x 10 mm).

- Mobile Phase: Acetonitrile : Water (35:65 v/v).
- Detection: UV at 210 nm.
- Note: H-2 elutes earlier than H-1 due to the higher polarity of the diol group compared to the epoxide.

Isolation Logic Diagram



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Caption: Step-by-step isolation workflow from raw plant material to purified Cimicifugoside H-2.
[2]

Stability & Handling

- pH Sensitivity: Cimicifugoside H-1 (epoxide) converts to H-2 (diol) under acidic or alkaline conditions. To maintain H-2 integrity, avoid strong acids during processing. Conversely, if H-2 is the target, mild acid hydrolysis of the H-1 rich fraction can increase yield.
- Storage: Store lyophilized powder at -20°C. Solutions in DMSO are stable at -80°C for up to 6 months.

References

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Sources

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